molecular formula C10H13NO5S B1520579 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate CAS No. 1204586-28-6

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate

Cat. No.: B1520579
CAS No.: 1204586-28-6
M. Wt: 259.28 g/mol
InChI Key: DWKYUKDBVOLOLK-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is a reactive ester derivative containing a pyrrolidinone core and an acetylthio functional group. This compound is primarily utilized in bioconjugation chemistry, where its activated ester moiety enables efficient coupling with amine-containing biomolecules (e.g., proteins, peptides), while the acetylthio group facilitates thiol-reactive modifications. Its applications span drug delivery systems, enzyme immobilization, and targeted molecular labeling .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-acetylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7(12)17-6-2-3-10(15)16-11-8(13)4-5-9(11)14/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKYUKDBVOLOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate typically involves the activation of 4-(acetylthio)butanoic acid by conversion to its NHS ester. This is commonly achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds via the formation of an O-acylisourea intermediate, which then reacts with NHS to form the activated ester.

Detailed Methodology

  • Starting Materials :

    • 4-(Acetylthio)butanoic acid
    • N-hydroxysuccinimide (NHS)
    • Coupling agent (DCC or DIC)
    • Solvent: Typically anhydrous dichloromethane (DCM) or acetonitrile
  • Reaction Conditions :

    • The reaction is conducted under anhydrous conditions to prevent hydrolysis.
    • Temperature is generally maintained at 0°C to room temperature.
    • Reaction time varies from 2 to 24 hours depending on scale and reagents.
  • Procedure :

    • Dissolve 4-(acetylthio)butanoic acid and NHS in anhydrous solvent.
    • Add the coupling agent slowly to the stirred solution at 0°C.
    • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
    • Filter off the urea by-product (if DCC is used).
    • Purify the crude product by recrystallization or column chromatography.

Alternative Activation Methods

  • Using Carbodiimide and Additives : To improve yield and reduce side reactions, additives like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) can be included.
  • Solvent Variations : Acetonitrile has been employed as a solvent in some protocols to enhance solubility and reaction rates.

Representative Reaction Scheme

$$
\text{4-(Acetylthio)butanoic acid} + \text{NHS} + \text{DCC} \rightarrow \text{2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate} + \text{Dicyclohexylurea}
$$

Experimental Data and Research Findings

Due to the limited direct literature on the exact compound, related NHS esters such as 2,5-dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate provide insight into preparation methods, which are analogous in approach.

Parameter Typical Value/Condition Notes
Solvent Dichloromethane or Acetonitrile Anhydrous conditions required
Coupling Agent DCC or DIC DCC is most common; DIC is less toxic
Temperature 0°C to Room Temperature Lower temperature minimizes side reactions
Reaction Time 2–24 hours Monitored by TLC
Yield 70–90% Dependent on purification and reaction control
Purification Recrystallization or Column Chromatography Ensures removal of urea by-products

Notes on Purity and Stability

  • The NHS ester is moisture sensitive and should be stored under inert atmosphere at low temperature.
  • The acetylthio group requires protection from oxidation; thus, inert atmosphere and antioxidants may be employed during synthesis and storage.

Analytical Characterization

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Activation of acid 4-(Acetylthio)butanoic acid + NHS + DCC in DCM Formation of NHS ester intermediate
Reaction temperature 0°C to room temperature Controls side reactions
Reaction monitoring Thin-layer chromatography (TLC) Ensures completion
Work-up Filtration to remove dicyclohexylurea Purification step
Purification Recrystallization or chromatography Obtains pure NHS ester
Storage Dry, inert atmosphere, low temperature Maintains compound stability

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate undergoes various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate has diverse applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in studies related to enzyme inhibition and protein modification.

    Medicine: Research involving this compound includes investigations into its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate involves its interaction with specific molecular targets and pathways. The acetylthio group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target proteins involved.

Comparison with Similar Compounds

Structural Analogues and Key Functional Group Variations

The compound shares structural homology with other pyrrolidinone-based esters, differing primarily in the substituent attached to the butanoate chain. Key analogues include:

Compound Name Substituent Group Key Functional Features
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate -S-Acetyl Thiol-reactive, activated ester
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate Benzoyl Aromatic ester, UV-absorbing
(Z)-2,5-Dioxopyrrolidin-1-yl 4-(difluoroboryl-hydroxybenzylidene)butanoate Difluoroboryl-hydroxybenzylidene Fluorescent labeling agent
2,5-Dioxopyrrolidin-1-yl 4-(biotin-pentanamido)butanoate Biotin-pentanamido Biotinylation reagent

Key Structural Insights :

  • The acetylthio group in the target compound provides selective reactivity toward free thiols (-SH), enabling disulfide bond formation or thiol exchange reactions.
  • In contrast, benzoyl derivatives (e.g., 2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate) lack thiol reactivity but exhibit enhanced stability and UV activity due to aromatic conjugation .
  • The biotin-pentanamido analogue (CAS: 258289-54-2) is tailored for affinity-based applications, leveraging biotin-streptavidin interactions .

Physicochemical Properties and Stability

Parameter 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate 2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate Biotin-pentanamido Analogue
Molecular Weight ~289.3 g/mol (estimated) 381.4 g/mol ~565.7 g/mol
Solubility Moderate in DMSO, DMF; low in water Low in polar solvents Low in water; soluble in DMSO
Stability Moisture-sensitive; hydrolyzes in aqueous media Stable under anhydrous conditions Degrades under strong acidic/basic conditions

Research Findings :

  • The acetylthio derivative exhibits rapid hydrolysis in aqueous buffers (t1/2 ~30 min at pH 7.4), limiting its utility to short-term conjugation protocols .
  • Benzoyl analogues demonstrate superior shelf-life due to reduced electrophilicity and hydrolytic susceptibility .

Reactivity and Application Profiles

Handling Protocols :

  • All compounds require anhydrous storage and inert atmospheres (N2 or Ar) to prevent hydrolysis .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate is a synthetic compound belonging to the family of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring with two carbonyl groups and an acetylthio moiety, suggests potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₉H₁₁NO₄S
  • Molecular Weight : 229.25 g/mol
  • Solubility : Soluble in water and organic solvents
  • Melting Point : Approximately 267°C

Current research lacks comprehensive insights into the specific mechanism of action for 2,5-dioxopyrrolidin-1-yl 4-(acetylthio)butanoate. However, studies on related compounds within the pyrrolidine family suggest several possible pathways:

  • Calcium Channel Inhibition : Evidence indicates that some pyrrolidine derivatives may inhibit calcium currents mediated by L-type calcium channels (Cav1.2) .
  • Antinociceptive Effects : Compounds similar to this one have shown efficacy in pain models, indicating potential involvement in pain modulation pathways .

Biological Activity

Research has demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant biological activities:

  • Anticonvulsant Properties :
    • In vivo studies revealed that certain derivatives possess potent anticonvulsant effects, with median effective doses (ED50) ranging from 23.7 mg/kg to 59.4 mg/kg in various seizure models .
    • The lead compound in these studies showed effectiveness in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures.
  • Antinociceptive Activity :
    • The compound has been tested in models of neuropathic pain, demonstrating significant analgesic properties .
    • In particular, it exhibited efficacy against capsaicin-induced neurogenic pain.
  • Metabolic Stability and Toxicity :
    • Studies indicate high metabolic stability with negligible hepatotoxicity and minimal inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C9), suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to 2,5-dioxopyrrolidin-1-yl 4-(acetylthio)butanoate:

Compound NameStructural FeaturesUnique Aspects
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoateContains a pyrenyl groupPotential applications in nanotechnology
Pyrrolidine-2,5-dioneLacks the acetylthio groupPrimarily studied for anticonvulsant properties
N-acetylcysteineContains a thiol groupKnown antioxidant; widely used in clinical settings

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives:

  • A study demonstrated that a novel hybrid pyrrolidine derivative showed broad-spectrum protective activity against seizures and pain models . This highlights the potential therapeutic applications of compounds structurally similar to 2,5-dioxopyrrolidin-1-yl 4-(acetylthio)butanoate.
  • Another investigation into metabolic stability revealed that certain derivatives maintained over 95% of their parent compound after incubation with human liver microsomes, indicating promising pharmacokinetic properties .

Q & A

Q. What are the optimal synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate, and how can experimental design improve yield and purity?

Methodology: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology optimizes conditions. This approach minimizes trial-and-error experimentation and ensures reproducibility .

Q. How can researchers characterize the physical-chemical properties of this compound given limited existing data?

Methodology: Combine analytical techniques:

  • Purity : HPLC with UV/Vis detection (≥95% purity threshold).
  • Structural confirmation : 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Note: Evidence gaps in physicochemical data (e.g., logP, solubility) require experimental determination via shake-flask or chromatographic methods .

Q. What protocols ensure the compound’s stability during storage and handling?

Methodology: Conduct accelerated stability studies under ICH guidelines:

  • Temperature/humidity stress : Store at 40°C/75% RH for 6 months, with periodic sampling.
  • Light exposure : Use ICH Q1B photostability testing.
  • Analytical monitoring : Track degradation via LC-MS and FTIR to identify hydrolytic or oxidative byproducts (e.g., free thiol formation) .

Q. What safety protocols are critical when handling the acetylthio moiety in this compound?

Methodology:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent dermal/ocular exposure.
  • Respiratory protection : OV/AG-P99 filters for aerosolized particles.
  • Emergency procedures : Neutralize spills with 5% sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the acetylthio group influence reactivity in nucleophilic acyl substitution reactions?

Methodology: Perform kinetic studies using stopped-flow spectroscopy under varying nucleophile concentrations (e.g., amines, thiols). Computational modeling (DFT or QM/MM) can map transition states and predict regioselectivity. Compare with experimental kobsk_{obs} values to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Methodology:

  • Triangulation : Cross-validate NMR chemical shifts with computed spectra (GIAO-DFT).
  • Crystallography : If crystal growth fails, use dynamic nuclear polarization (DNP) NMR or cryo-EM for amorphous samples.
  • Statistical analysis : Apply multivariate regression to identify outliers in datasets .

Q. What strategies enable selective modification of the pyrrolidin-1-yl ring without disrupting the acetylthio group?

Methodology:

  • Protecting groups : Temporarily shield the acetylthio moiety with tert-butyl disulfide or trityl groups during ring functionalization.
  • Catalytic control : Use Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura with low-temperature protocols).
  • Real-time monitoring : In situ IR spectroscopy to track reaction progress and prevent over-functionalization .

Q. How can computational models predict the compound’s behavior in complex reaction systems (e.g., enzymatic environments)?

Methodology:

  • Molecular docking : Simulate interactions with target enzymes (e.g., acetyltransferases) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Analyze conformational stability in aqueous vs. lipid bilayers (NAMD/GROMACS).
  • Machine learning : Train QSAR models on thioester analogs to predict bioavailability or toxicity .

Q. What methodologies validate analytical assays for quantifying trace degradation products?

Methodology:

  • Validation parameters : Assess linearity (R2^2 ≥ 0.995), LOD/LOQ (signal-to-noise ≥ 3/10), and precision (%RSD < 5%).
  • Matrix effects : Spike recovery tests in biological or environmental matrices.
  • Cross-validation : Compare LC-MS/MS results with GC-FID or CE-UV for critical analytes .

Q. How can researchers design derivatives to enhance hydrolytic stability while retaining bioactivity?

Methodology:

  • Isosteric replacement : Substitute the acetylthio group with methylsulfonyl or phosphonamide moieties.
  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester linkage.
  • In vitro assays : Test stability in simulated gastric fluid (pH 1.2) and hepatic microsomes, correlating half-life with structural features .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-(acetylthio)butanoate

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